molecular formula C10H8N2O6S B15168606 5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 643015-86-5

5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B15168606
CAS No.: 643015-86-5
M. Wt: 284.25 g/mol
InChI Key: IFUMADFSFDEWKA-UHFFFAOYSA-N
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Description

Properties

CAS No.

643015-86-5

Molecular Formula

C10H8N2O6S

Molecular Weight

284.25 g/mol

IUPAC Name

5-oxo-2-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O6S/c13-9-5-8(10(14)15)12(11-9)6-1-3-7(4-2-6)19(16,17)18/h1-5H,(H,11,13)(H,14,15)(H,16,17,18)

InChI Key

IFUMADFSFDEWKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=O)N2)C(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-sulfophenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to different pyrazole derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties.

Scientific Research Applications

5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Oxo-1-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid
  • CAS No.: 118-47-8
  • Molecular Formula : C₁₀H₈N₂O₆S
  • Molecular Weight : 284.25 g/mol
  • Key Features : A pyrazolone derivative with a sulfophenyl group at position 1 and a carboxylic acid group at position 2. The sulfonic acid moiety enhances water solubility, making it suitable for industrial applications such as dyes and food additives .

Synthesis: The compound is synthesized via diazo coupling of 4-aminobenzenesulfonic acid with 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid or its esters (e.g., methyl or ethyl). Alternatively, condensation of phenylhydrazine-4-sulfonic acid with oxalacetic acid derivatives is employed . A reported synthesis yield of 69% was achieved using 3,5-diamino-2,4,6-trimethylbenzene-1-sulfonic acid under controlled conditions .

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS No. Molecular Formula Substituents (Positions) Key Applications
5-Oxo-1-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid 118-47-8 C₁₀H₈N₂O₆S 1-(4-sulfophenyl), 3-carboxylic acid Dyes, food additives
1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 17609321 C₁₀H₇ClN₂O₃ 1-(4-chlorophenyl), 3-carboxylic acid Pharmacological intermediates
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2H-pyrazole-3-carboxylic acid 1210492-11-7 C₁₂H₁₁ClN₂O₄ 1-(4-chlorophenyl), 4-(2-hydroxyethyl) Not specified
3,5-Diphenyl-1-(2-hydroxypropyl)-1H-pyrazole - C₁₉H₂₀N₂O 3,5-diphenyl, 1-(2-hydroxypropyl) Anti-inflammatory agents
Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate 40711-33-9 C₆H₈N₂O₃ 3-ethyl ester Chemical intermediates

Functional Group Influence on Properties

  • Sulfophenyl vs. Chlorophenyl :
    • The sulfophenyl group in the target compound increases hydrophilicity, critical for dye solubility in aqueous media .
    • Chlorophenyl analogs (e.g., CAS 17609321) exhibit enhanced lipophilicity, favoring membrane permeability in drug candidates .
  • Diphenyl Derivatives :
    • 3,5-Diphenyl-1-(2-hydroxypropyl)-1H-pyrazole derivatives demonstrate anti-inflammatory and analgesic activities, attributed to the diphenyl framework’s steric and electronic effects .

Q & A

Q. What are the established synthetic routes for 5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid?

  • Methodological Answer : The compound is synthesized via diazonium coupling and cyclization reactions. Key steps include:

Diazotization : Coupling diazotized 4-aminobenzenesulfonic acid with pyrazoline derivatives (e.g., 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid or its esters) to form the azo linkage .

Cyclization : Hydrazine derivatives react with carbonyl compounds to form the pyrazole ring. Temperature (typically 60–80°C) and pH (acidic conditions) are critical to minimize side reactions .

  • Key Considerations : Use glacial acetic acid as a solvent for cyclization, and purify via recrystallization (ethanol or DMF/ethanol mixtures) .

Q. How is the compound’s structure characterized using spectroscopic methods?

  • Methodological Answer :
  • NMR : Identify protons on the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and sulfophenyl groups (δ 7.8–8.2 ppm). Carboxylic acid protons appear as broad signals (δ 10–12 ppm) .
  • UV-Vis : The azo group absorbs at λmax ~400–500 nm, useful for quantifying dye applications .
  • IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfonic acid (S=O stretch ~1030–1230 cm⁻¹) .

Q. What are the primary research applications of this compound?

  • Methodological Answer :
  • Azo Dyes : Acts as a precursor for water-soluble dyes (e.g., tartrazine analogs) due to the sulfophenyl group enhancing solubility .
  • Biological Probes : Pyrazole derivatives are studied for anti-inflammatory and antimicrobial activity; modify the carboxylic acid group to improve bioavailability .

Advanced Research Questions

Q. How can analytical strategies resolve discrepancies in reported physicochemical properties (e.g., melting points)?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Validate melting points (e.g., 237°C for analogous compounds ) and detect polymorphs.
  • Cross-Referencing : Compare supplier data sheets (purity ≥95%) with peer-reviewed studies to account for impurities or hydration states .
  • Example : If literature reports varying solubility, conduct pH-dependent solubility assays in buffers (pH 2–12) .

Q. What role do substituents (e.g., sulfophenyl, carboxylic acid) play in reactivity and biological activity?

  • Methodological Answer :
  • Sulfophenyl Group : Enhances water solubility and stabilizes azo linkages under acidic/basic conditions, critical for dye stability .
  • Carboxylic Acid : Facilitates salt formation (e.g., trisodium salts for food additives) or conjugation with biomolecules (e.g., peptides) .
  • Biological Activity : Pyrazole rings interact with enzymes (e.g., cyclooxygenase); modify substituents to optimize binding affinity .

Q. What challenges arise in optimizing reaction yields during scale-up?

  • Methodological Answer :
  • Side Reactions : Azo group decomposition at high temperatures (>80°C); use controlled heating and inert atmospheres .
  • Purification : Column chromatography or preparative HPLC isolates the product from byproducts (e.g., unreacted diazonium salts) .
  • Yield Data : Pilot studies report 60–75% yields; improve via catalyst screening (e.g., Cu(I) for cyclization) .

Q. How do spectral data contradictions (e.g., NMR shifts) impact structural validation?

  • Methodological Answer :
  • Multi-Technique Approach : Combine NMR, IR, and mass spectrometry. For example, use high-resolution MS to confirm molecular ions (e.g., m/z 356.04 for C₁₀H₈N₂O₃S) .
  • DFT Calculations : Predict NMR/IR spectra using computational tools (e.g., Gaussian) to resolve ambiguities in peak assignments .

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